N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide
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Overview
Description
N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an isoxazole ring, a benzofuran moiety, and a pyridine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Benzofuran Moiety: The benzofuran ring can be synthesized via a cyclization reaction of an appropriate phenol derivative.
Coupling of the Isoxazole and Benzofuran Units: This step often involves a nucleophilic substitution reaction.
Attachment of the Pyridine Ring: The final step may include a thiolation reaction to introduce the pyridine ring, forming the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-3-ylthio)acetamide
- N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-2-ylthio)acetamide
Uniqueness
N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]-2-pyridin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-8-15-9-14(2-3-18(15)25-13)19-10-16(23-26-19)11-22-20(24)12-27-17-4-6-21-7-5-17/h2-7,9-10,13H,8,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDPVPYBAADPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CSC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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